Chemical structure and reactivity profile of 1-Chloroisoquinoline-3-carbonitrile
Chemical structure and reactivity profile of 1-Chloroisoquinoline-3-carbonitrile
The following technical guide details the chemical structure, synthesis, and reactivity profile of 1-Chloroisoquinoline-3-carbonitrile .
Executive Summary
1-Chloroisoquinoline-3-carbonitrile is a bifunctional heterocyclic scaffold widely utilized in the synthesis of kinase inhibitors (e.g., BTK inhibitors) and antiviral agents (e.g., HCV NS3/4A protease inhibitors). Its value lies in its orthogonal reactivity : the C1-chloro position acts as a highly reactive electrophile for nucleophilic aromatic substitution (
This guide analyzes the molecule's electronic properties, outlines the primary synthetic route via N-oxide rearrangement, and provides validated protocols for its functionalization.[1]
Structural & Electronic Characterization
Chemical Identity[1][2]
-
Molecular Formula:
-
Core Scaffold: Isoquinoline (Benzo[
]pyridine)
Electronic Distribution & Reactivity Hotspots
The reactivity of 1-chloroisoquinoline-3-carbonitrile is dictated by the synergy between the ring nitrogen and the substituents.[1]
-
C1-Position (The "Super-Electrophile"):
-
Activation: The C1 carbon is adjacent to the ring nitrogen (
bond).[1] The electronegative nitrogen creates a significant partial positive charge ( ) at C1.[1] -
Enhancement: The nitrile group at C3 is a strong electron-withdrawing group (EWG) (
).[1] Through inductive and mesomeric effects, it further depletes electron density from the pyridine ring, making C1 significantly more reactive toward nucleophiles than in unsubstituted 1-chloroisoquinoline.[1] -
Result: Facile
under mild to moderate conditions.[1]
-
-
C3-Position (The "Masked" Carbonyl):
-
Stability: The nitrile bond is robust against the basic conditions typically used to displace the C1-chloride.[1]
-
Derivatization: Post-coupling, the nitrile can be hydrated to a primary amide (often seen in kinase inhibitor pharmacophores) or cyclized to tetrazoles/triazoles.
-
Figure 1: Reactivity map highlighting the orthogonal nature of the C1 and C3 positions.
Synthesis: The N-Oxide Rearrangement Route
The most authoritative and scalable synthesis of 1-chloroisoquinolines involves the rearrangement of the corresponding isoquinoline N-oxide using phosphorus oxychloride (
Retrosynthetic Analysis
[1]Step-by-Step Protocol
Step 1: N-Oxidation
-
Reagent: m-Chloroperoxybenzoic acid (m-CPBA) or
/Urea.[1] -
Solvent: Dichloromethane (DCM) or Ethyl Acetate.[1]
-
Mechanism: Electrophilic attack of the peracid oxygen on the isoquinoline nitrogen lone pair.[1]
-
Observation: The N-oxide typically precipitates or is isolated by extraction as a polar solid.[1]
Step 2: Chlorination/Rearrangement (The Meisenheimer-Type Mechanism)
-
Reagent: Phosphorus Oxychloride (
).[1] -
Conditions: Reflux (80–100°C).[1]
-
Mechanism:
-
Key Insight: The nitrile at C3 remains intact during this transformation due to the absence of aqueous acid/base in the
medium.[1]
Figure 2: The standard synthetic workflow via N-oxide activation.
Reactivity Profile & Experimental Protocols
Nucleophilic Aromatic Substitution ( ) at C1
This is the primary utility of the scaffold.[1] The reaction proceeds via an addition-elimination mechanism.[1]
-
Scope: Primary/secondary amines, phenols, thiols.[1]
-
Selectivity: Exclusive to C1. The C3-nitrile does not react under standard
conditions.[1]
Protocol: Synthesis of Amino-Isoquinoline Derivatives (e.g., for BTK Inhibitors)
-
Reference: US Patent 2014/0256734 [1].[1]
-
Reagents: 1-Chloroisoquinoline-3-carbonitrile (1.0 eq), Amine Nucleophile (e.g., Boc-3-aminopyrrolidine, 1.1 eq), Base (DIPEA or
, 2.0 eq). -
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.[1]
-
Conditions:
-
Method A (Thermal): 100–120°C for 4–12 hours.
-
Method B (Microwave): 140°C for 15–30 minutes.
-
-
Workup: Dilute with water (product often precipitates) or extract with EtOAc.[1]
-
Note: The high temperature is often required due to the steric bulk of the peri-hydrogen at C8, which can hinder attack at C1.[1]
Palladium-Catalyzed Cross-Coupling
If the nucleophile is carbon-based (aryl/alkyl), Suzuki-Miyaura coupling is the method of choice.[1]
-
Catalyst:
or . -
Partner: Aryl boronic acids/esters.[1]
-
Base:
or .[1] -
Solvent: Dioxane/Water or Toluene/Ethanol/Water.[1]
-
Outcome: Formation of 1-aryl-isoquinoline-3-carbonitriles.[1]
Nitrile Functionalization (C3)
Once the C1 position is substituted, the C3-nitrile can be modified.[1]
| Transformation | Reagents | Product |
| Hydrolysis | Primary Amide ( | |
| Cycloaddition | Tetrazole / Triazole | |
| Reduction | Aminomethyl ( |
References
-
Isoquinolinyl Triazolone Complexes. US Patent 2014/0256734 A1. (2014).[1][6] Describes the
reaction of 1-chloroisoquinoline-3-carbonitrile with chiral amines under microwave conditions. -
Synthesis of 1-Chloroisoquinoline.ChemicalBook / WO201392979. General procedure for converting isoquinoline N-oxides to 1-chloroisoquinolines using
. -
Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. J. Chem. Soc., Perkin Trans.[1] 1, 1997, 927-934.[1] Provides mechanistic insight into the higher reactivity of C1 vs C3 in isoquinoline systems.[1]
Sources
- 1. CAS 19493-44-8: 1-Chloroisoquinoline | CymitQuimica [cymitquimica.com]
- 2. CN107108569A - å ·æå¹¿è°±æ´»æ§çæèååç© - Google Patents [patents.google.com]
- 3. 1231761-23-1|1-Chloroisoquinoline-5-carbonitrile|BLD Pharm [bldpharm.com]
- 4. RU2315039C1 - ÐнгибиÑоÑÑ Ð²Ð¸ÑÑÑа гепаÑиÑа Ñ - Google Patents [patents.google.com]
- 5. US6995174B2 - Hepatitis C virus inhibitors - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
